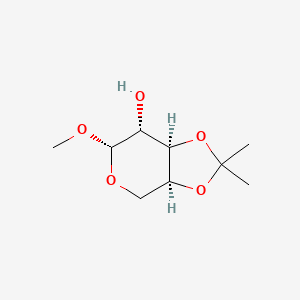
Methyl 3,4-isopropylidene-beta-L-arabinopyranoside
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 3,4-isopropylidene-beta-L-arabinopyranoside: is a synthetic saccharide derivative. It is a modified form of arabinopyranoside, which is a type of sugar molecule. This compound is often used in biochemical research and has applications in various scientific fields.
准备方法
Synthetic Routes and Reaction Conditions: Methyl 3,4-isopropylidene-beta-L-arabinopyranoside can be synthesized through a multi-step process. The synthesis typically involves the protection of the hydroxyl groups of arabinopyranoside, followed by methylation and isopropylidene formation. The reaction conditions often include the use of acidic or basic catalysts to facilitate the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization and purification to obtain the final product.
化学反应分析
Types of Reactions: Methyl 3,4-isopropylidene-beta-L-arabinopyranoside undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The hydroxyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like acyl chlorides or alkyl halides are employed for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
科学研究应用
Methyl 3,4-isopropylidene-beta-L-arabinopyranoside has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of oligosaccharides and polysaccharides.
Biology: The compound is utilized in studies involving carbohydrate metabolism and enzyme interactions.
Medicine: Research on this compound includes its potential as an inhibitor of bacterial growth by inhibiting protein synthesis.
Industry: It is employed in the production of various biochemical products and as a reference standard in analytical chemistry.
作用机制
The mechanism of action of methyl 3,4-isopropylidene-beta-L-arabinopyranoside involves its interaction with specific molecular targets. In biological systems, it may inhibit protein synthesis by binding to ribosomal subunits or interfering with enzyme activity. The exact pathways and molecular targets can vary depending on the specific application and context of use.
相似化合物的比较
Methyl beta-L-arabinopyranoside: A closely related compound without the isopropylidene protection.
Methyl alpha-D-glucopyranoside: Another sugar derivative with similar structural features.
Methyl beta-D-galactopyranoside: A compound with a similar sugar backbone but different stereochemistry.
Uniqueness: Methyl 3,4-isopropylidene-beta-L-arabinopyranoside is unique due to its specific isopropylidene protection, which provides stability and allows for selective reactions. This makes it particularly useful in synthetic chemistry and biochemical research.
属性
分子式 |
C9H16O5 |
|---|---|
分子量 |
204.22 g/mol |
IUPAC 名称 |
(3aS,6S,7R,7aR)-6-methoxy-2,2-dimethyl-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-7-ol |
InChI |
InChI=1S/C9H16O5/c1-9(2)13-5-4-12-8(11-3)6(10)7(5)14-9/h5-8,10H,4H2,1-3H3/t5-,6+,7-,8-/m0/s1 |
InChI 键 |
KHWJEUGTHXRSES-YWIQKCBGSA-N |
手性 SMILES |
CC1(O[C@H]2CO[C@@H]([C@@H]([C@H]2O1)O)OC)C |
规范 SMILES |
CC1(OC2COC(C(C2O1)O)OC)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-(Difluoromethyl)-3-methyl-4-[(trimethylsilyl)ethynyl]-1H-pyrazole](/img/structure/B11714854.png)
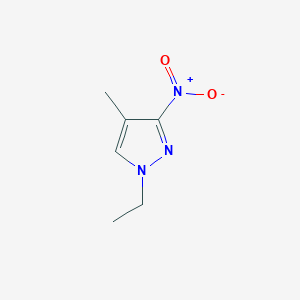

![Ethyl 2,4-diethoxy-5H-pyrrolo[3,2-d]pyrimidine-6-carboxylate](/img/structure/B11714864.png)
![N-(2,2,2-trichloro-1-{[(2,5-dimethylanilino)carbothioyl]amino}ethyl)benzamide](/img/structure/B11714872.png)
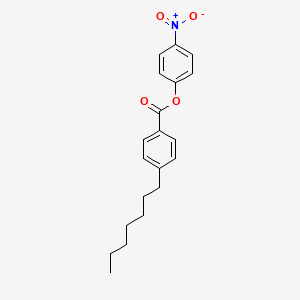
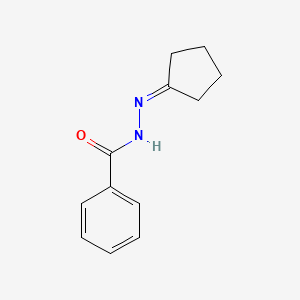
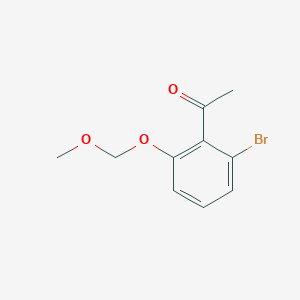
![4-[(4-{4-[(4-Aminophenyl)sulfanyl]phenoxy}phenyl)sulfanyl]aniline](/img/structure/B11714903.png)
![(1S,4R)-9-methyl-8-azatetracyclo[5.5.3.01,8.04,9]pentadec-5-ene](/img/structure/B11714911.png)

![(1R,2R,6S,7S)-2-methyl-4-azatricyclo[5.2.1.02,6]decane-3,5-dione](/img/structure/B11714929.png)


